2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide
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Overview
Description
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide is a chemical compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a phenylacetamide moiety, and a dihydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide typically involves the following steps:
Formation of the dihydrothiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the phenylacetamide moiety: This step involves the reaction of the dihydrothiophene intermediate with phenylacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to convert the dihydrothiophene ring to a fully saturated thiophane ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxide under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or fully saturated thiophane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The chloro group and the thiophene ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dimethenamid-P: (S)-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2methoxy-1-methylethyl)acetamide.
Thiophene derivatives: Various compounds containing the thiophene ring with different substituents.
Uniqueness
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide is unique due to its specific combination of a chloro group, a phenylacetamide moiety, and a dihydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-(2,5-dihydrothiophen-3-ylmethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-8-13(16)15(9-11-6-7-17-10-11)12-4-2-1-3-5-12/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSKRLLCTCYAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)CN(C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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